5-Amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide

Description

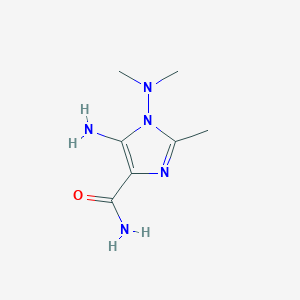

Chemical Structure and Properties 5-Amino-1-(dimethylamino)-2-methyl-1H-imidazole-4-carboxamide is an imidazole derivative characterized by:

- A dimethylamino (-N(CH₃)₂) group at position 1.

- A methyl (-CH₃) group at position 2.

- A carboxamide (-CONH₂) group at position 3.

- An amino (-NH₂) group at position 4.

This compound is structurally related to antineoplastic agents such as 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), a triazene derivative with documented antitumor activity .

Properties

IUPAC Name |

5-amino-1-(dimethylamino)-2-methylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-4-10-5(7(9)13)6(8)12(4)11(2)3/h8H2,1-3H3,(H2,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPXDFXFIPWHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1N(C)C)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294928 | |

| Record name | 5-amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89795-96-0 | |

| Record name | NSC98765 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. For instance, the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with α, β-unsaturated compounds to form fluorescent pyrazolo derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Metabolic Regulation

AICAR is known for its role in regulating metabolic processes. It activates AMP-activated protein kinase (AMPK), an essential enzyme that plays a crucial role in cellular energy homeostasis. By activating AMPK, AICAR promotes glucose uptake and fatty acid oxidation, making it a potential therapeutic agent for metabolic disorders such as type 2 diabetes .

Cancer Research

AICAR has shown promise in cancer research as it can influence tumor metabolism. Its ability to activate AMPK may inhibit cancer cell proliferation by altering the energy balance within cells. Studies have indicated that AICAR can sensitize cancer cells to chemotherapy by modulating metabolic pathways .

Neuroprotection

Recent studies have highlighted AICAR's neuroprotective effects. It has been investigated as a potential treatment for neurodegenerative diseases due to its ability to cross the blood-brain barrier and its role in promoting neuronal survival under stress conditions .

Cardiovascular Health

AICAR's influence on AMPK activation also extends to cardiovascular health, where it may improve endothelial function and reduce inflammation within blood vessels. This suggests potential applications in treating cardiovascular diseases .

Case Study 1: Diabetes Management

A study published in Diabetes Care demonstrated that AICAR administration improved insulin sensitivity in patients with type 2 diabetes. Participants showed significant reductions in plasma glucose levels after treatment, indicating AICAR's potential as an adjunct therapy for diabetes management .

Case Study 2: Cancer Therapy Enhancement

Research published in Cancer Research indicated that combining AICAR with standard chemotherapy agents resulted in enhanced anti-tumor effects in preclinical models. The study found that AICAR not only inhibited tumor growth but also improved the efficacy of chemotherapeutic drugs by altering metabolic pathways within cancer cells .

Mechanism of Action

The mechanism of action of 5-Amino-1-(dimethylamino)-2-methyl-1h-imidazole-4-carboxamide involves the inhibition of the NNMT enzyme . By modulating the activity of this enzyme, the compound helps maintain efficient energy metabolism and preserve muscle mass . It also activates the SIRT1 pathway, which stimulates the expression of genes involved in metabolism regulation . The interaction with NAD+ is significant, as NAD+ plays a key role in various cellular processes, including energy metabolism and DNA repair .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs and their functional groups:

Key Observations :

- The dimethylamino group in the target compound balances lipophilicity and metabolic stability, contrasting with the polar hydroxyethyl group in its analog, which may limit blood-brain barrier penetration .

- DIC’s triazeno group facilitates DNA alkylation, a mechanism absent in the target compound, but both share carboxamide moieties critical for hydrogen bonding with biological targets .

Pharmacokinetic and Metabolic Profiles

Metabolism :

- DIC undergoes N-demethylation via liver microsomes in rats and humans, producing formaldehyde and 4-aminoimidazole-5-carboxamide as metabolites . Similar demethylation pathways may occur in the target compound due to its dimethylamino group.

- Enzyme induction: Phenobarbital pretreatment enhances DIC metabolism in rats (10.5% vs. 4.0% ¹⁴CO₂ excretion), suggesting that the target compound’s metabolism may also be modulated by cytochrome P450 inducers .

Excretion and Half-Life :

- DIC exhibits a plasma half-life of 35–36 minutes in dogs and humans after IV administration, with 17–43% excreted unchanged . The target compound’s methyl and dimethylamino groups may prolong its half-life by reducing renal clearance.

Biological Activity

5-Amino-1-(dimethylamino)-2-methyl-1H-imidazole-4-carboxamide, commonly referred to as NNMT inhibitor, has garnered attention for its biological activities, particularly in metabolic modulation and potential therapeutic applications. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Overview of the Compound

This compound is a small molecule that primarily functions as an inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in methylating nicotinamide and other substrates, influencing various metabolic pathways.

The primary mechanism of action for this compound involves the inhibition of NNMT. By inhibiting this enzyme, the compound alters the metabolism of nicotinamide and promotes the conversion of white adipose tissue into brown-like adipose tissue, which is associated with increased energy expenditure and improved metabolic health.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Adipocyte Regulation : The compound promotes the browning of white fat cells, enhancing thermogenesis and potentially aiding in weight management.

- Cytotoxicity : Research indicates potential anticancer properties, with studies showing that derivatives of imidazole compounds exhibit cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of various imidazole derivatives found that certain compounds significantly reduced cell viability in lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cell lines. The tested compounds demonstrated weaker activity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil but showed better selectivity indices, indicating lower toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Amino-1-(dimethylamino)-2-methyl-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including cyclization and functional group substitution. Key steps involve:

- Temperature control : Maintaining 60–80°C during imidazole ring formation to minimize side reactions .

- Catalyst selection : Acidic or basic catalysts (e.g., potassium carbonate) enhance intermediate stability .

- pH adjustments : Neutral to slightly acidic conditions (pH 5–6) improve carboxamide group retention .

- Yield optimization : Use of high-purity starting materials and inert atmospheres (e.g., nitrogen) reduces by-products .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Quantifies purity (>97%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .

- FTIR : Confirms functional groups (e.g., NH₂ at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .

- NMR : Assigns structural features (e.g., dimethylamino protons at δ 2.8–3.1 ppm in ¹H NMR) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 211.2 [M+H]⁺) .

Advanced Research Questions

Q. How do structural modifications at the dimethylamino and methyl groups influence biological activity?

- Methodological Answer : Comparative studies using analogs reveal:

- Dimethylamino group : Enhances solubility and cellular uptake, critical for anticancer activity. Replacement with bulkier groups (e.g., cyclopentyl) reduces membrane permeability .

- Methyl substitution : Positional changes (e.g., 2-methyl vs. 4-methyl) alter steric hindrance, affecting binding to enzymatic targets like histone deacetylases (HDACs) .

- Example : A study compared 5-Amino-1-methyl-1H-imidazole-4-carboxamide (IC₅₀ = 8.2 µM) with the dimethylamino variant (IC₅₀ = 3.5 µM) against leukemia cells, highlighting the role of dimethylamino in potency .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?

- Methodological Answer :

-

Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay) to reduce variability .

-

Structure-activity databases : Cross-reference with analogs (see Table 1) to identify trends in substituent effects .

-

Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to assess heterogeneity .

Table 1: Comparative Bioactivity of Imidazole Derivatives

Compound Target Activity (IC₅₀) Key Structural Feature Reference 5-Amino-1-(dimethylamino)... 3.5 µM (HDAC inhibition) Dimethylamino group 4-Chloro-5-(4-methylphenyl)... 12.1 µM (Anti-inflammatory) Chlorophenyl substitution

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular docking : Predicts binding affinity to targets (e.g., HDACs) using software like AutoDock Vina. The dimethylamino group shows strong hydrogen bonding with active-site residues .

- ADMET prediction : Tools like SwissADME estimate logP (~1.2) and bioavailability (85%), suggesting favorable absorption .

- MD simulations : Assess stability in physiological conditions (e.g., 100 ns simulations in water) to validate half-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.